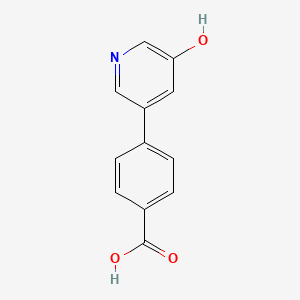

4-(5-Hydroxypyridin-3-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-hydroxypyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-5-10(6-13-7-11)8-1-3-9(4-2-8)12(15)16/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHIOPUVWLLSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682768 | |

| Record name | 4-(5-Hydroxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261895-73-1 | |

| Record name | 4-(5-Hydroxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(5-hydroxypyridin-3-yl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(5-hydroxypyridin-3-yl)benzoic acid, with the Chemical Abstracts Service (CAS) number 1261895-73-1, is a molecule of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a benzoic acid moiety linked to a hydroxypyridine ring, presents a unique combination of acidic and basic functionalities, as well as hydrogen bond donors and acceptors. These structural features are pivotal in dictating its interactions with biological targets, making a thorough understanding of its physicochemical properties an essential prerequisite for any drug development campaign.

This guide provides a comprehensive overview of the key physicochemical properties of this compound. Due to the limited availability of experimentally determined data for this specific molecule in public literature, this document will focus on the established methodologies—both experimental and computational—for determining these critical parameters. We will also draw comparisons with the structurally related compound, 4-pyridin-3-ylbenzoic acid (CAS: 4385-75-5), for which some predicted data exists, to provide a contextual framework.[2][3][4][5]

Core Physicochemical Properties: A Summary

A quantitative understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.[6] The following table summarizes the key properties for this compound that are critical for its evaluation as a potential drug candidate. It is important to note that the values for the related compound, 4-pyridin-3-ylbenzoic acid, are computationally predicted and should be treated as estimates.

| Physicochemical Property | This compound (Target Compound) | 4-pyridin-3-ylbenzoic acid (Related Compound - Predicted Values) | Importance in Drug Discovery |

| Molecular Formula | C₁₂H₉NO₃ | C₁₂H₉NO₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 215.21 g/mol | 199.21 g/mol [2][4] | Influences absorption, distribution, and diffusion across membranes. |

| Melting Point (°C) | Data not available | 271-274[5] | Indicates purity and solid-state stability. |

| Boiling Point (°C) | Data not available | 398.8 ± 25.0[5] | Relevant for purification and stability at high temperatures. |

| pKa | Data not available | 3.65 ± 0.10[5] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP (Octanol/Water) | Data not available | 2.4468[4] | Measures lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). |

| Aqueous Solubility | Data not available | Data not available | Crucial for formulation, bioavailability, and administration routes. |

| Topological Polar Surface Area (TPSA) | Data not available | 50.19 Ų[4] | Predicts membrane permeability and oral bioavailability. |

| Hydrogen Bond Donors | Data not available | 1[4] | Influences binding to biological targets and solubility. |

| Hydrogen Bond Acceptors | Data not available | 2[4] | Influences binding to biological targets and solubility. |

Methodologies for Physicochemical Property Determination

The following sections delve into the experimental and computational approaches for determining the key physicochemical properties of novel compounds like this compound.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution and is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, there are three key ionizable groups: the carboxylic acid, the pyridine nitrogen, and the phenolic hydroxyl group. Determining the pKa of each is crucial for understanding its behavior in different biological compartments.

Several robust experimental methods are available for pKa determination.[7]

-

Potentiometric Titration: This is a highly precise and standard method for measuring pKa.[8] It involves titrating a solution of the compound with a strong acid or base while monitoring the pH with an electrode. The pKa is determined from the inflection point of the resulting titration curve.[8][9]

Protocol for Potentiometric Titration:

-

Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration Setup: Place the solution in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

-

UV-Vis Spectrophotometry: This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[8] The absorbance of the compound is measured at a specific wavelength across a range of pH values, and the pKa is determined from the resulting sigmoidal curve.[7][10]

Protocol for Spectrophotometric pKa Determination:

-

Wavelength Selection: Determine the absorption spectra of the fully protonated and fully deprotonated forms of the compound to identify a wavelength with a significant difference in absorbance.

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range.

-

Sample Preparation: Add a constant amount of the compound's stock solution to each buffer.

-

Measurement: Measure the absorbance of each solution at the selected wavelength.

-

Data Analysis: Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of nuclei near an ionizable group can be monitored as a function of pH to determine the pKa.[11] This method is particularly useful for complex molecules with multiple ionization sites.

In the absence of experimental data, computational methods can provide valuable estimates of pKa.[6][] These methods are often based on quantitative structure-activity relationships (QSAR) or quantum mechanical calculations.[13] Various software packages are available that can predict pKa values based on the chemical structure.

Partition Coefficient (logP) and Distribution Coefficient (logD)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the logarithm of the ratio of its concentration in octanol to its concentration in water at equilibrium.[14][15] For ionizable compounds like this compound, the distribution coefficient (logD) is more relevant as it considers the concentrations of all species (ionized and neutral) at a specific pH.

-

Shake-Flask Method: This is the traditional and most widely accepted method for logP determination.[14]

Protocol for Shake-Flask logP Determination:

-

Phase Preparation: Saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and then take the logarithm to obtain logP.[14]

-

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to estimate logP values based on the retention time of the compound on a nonpolar stationary phase.[14][16] This method is faster than the shake-flask method and requires less material.

Numerous computational algorithms are available to predict logP values based on the molecular structure.[17][18] These methods often use fragment-based or property-based approaches to estimate the contribution of different parts of the molecule to its overall lipophilicity.[14] The predicted logP of 2.4468 for the related compound 4-pyridin-3-ylbenzoic acid suggests it is moderately lipophilic.[4]

Aqueous Solubility

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability. It is highly dependent on the compound's solid-state properties (e.g., crystal lattice energy) and its interactions with water.

-

Equilibrium Shake-Flask Method: This is the gold standard for solubility determination. An excess amount of the solid compound is added to a specific volume of aqueous buffer at a defined temperature. The suspension is shaken until equilibrium is reached, and then the concentration of the dissolved compound in the filtered solution is measured.

-

Potentiometric Titration: This method can be used to determine the solubility of ionizable compounds. The pH at which the compound precipitates from a solution of known concentration is used to calculate the intrinsic solubility.

Predicting aqueous solubility computationally is challenging due to the complex interplay of factors involved.[] However, QSAR models and other algorithms can provide useful estimates, particularly in the early stages of drug discovery.[6]

Visualizing Key Concepts

Diagrams can aid in understanding the relationships between different experimental steps and the behavior of the molecule under varying conditions.

Caption: Experimental workflows for pKa determination.

Caption: Predicted ionization states of this compound at different pH values.

Conclusion

A thorough characterization of the physicochemical properties of this compound is indispensable for its progression as a viable drug candidate. While experimental data for this specific molecule is currently sparse, this guide has outlined the established and reliable methodologies for determining its pKa, logP/logD, and aqueous solubility. By employing these experimental protocols and leveraging computational predictions, researchers can build a comprehensive profile of this promising compound, enabling informed decisions in the drug discovery and development process. The insights gained from such studies will be critical in optimizing its formulation, predicting its in vivo behavior, and ultimately, unlocking its therapeutic potential.

References

-

Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

-

Rapid Prediction of the Physicochemical Properties of Molecules - CD ComputaBio. [Link]

-

LogP—Making Sense of the Value - ACD/Labs. [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa - ULM. [Link]

-

Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - NIH. [Link]

-

This compound - CAS:1261895-73-1 - 北京欣恒研科技有限公司. [Link]

-

Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? | ResearchGate. [Link]

-

Computational methods for predicting properties | ProtoQSAR. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. [Link]

-

CAS 4385-75-5 | 4-Pyridin-3-yl-benzoic acid - Alchem.Pharmtech. [Link]

-

4-(4-Hydroxybenzylideneamino)benzoic acid | C14H11NO3 | CID 2306645 - PubChem. [Link]

-

Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7) - Cheméo. [Link]

-

Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC - NIH. [Link]

-

4-Hydroxybenzoic acid - Wikipedia. [Link]

- US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)

-

p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure. [Link]

-

4-Hydroxybenzoic acid derivatives synthesized through metabolic... - ResearchGate. [Link]

Sources

- 1. This compound - CAS:1261895-73-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. testing.chemscene.com [testing.chemscene.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-PYRIDIN-3-YL-BENZOIC ACID CAS#: 4385-75-5 [chemicalbook.com]

- 6. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. pennwest.edu [pennwest.edu]

- 10. ulm.edu [ulm.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 13. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

An In-depth Technical Guide to the Synthesis of 4-(5-hydroxypyridin-3-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 4-(5-hydroxypyridin-3-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will explore multiple synthetic strategies, including a convergent approach utilizing the Suzuki-Miyaura cross-coupling reaction and a linear approach involving the construction of the pyridine core. Each pathway is discussed in detail, highlighting the rationale behind key experimental choices, and providing step-by-step protocols for critical transformations. The guide also includes a comparative analysis of the presented routes to aid in the selection of the most appropriate method based on laboratory capabilities and research objectives.

Introduction and Retrosynthetic Analysis

This compound is a key structural motif present in a variety of biologically active molecules. Its rigid, functionalized biphenyl-like structure makes it a valuable building block in the design of novel therapeutics. The synthesis of this molecule, however, presents several challenges, including the selective functionalization of the pyridine ring and the management of sensitive functional groups. This guide will dissect two primary retrosynthetic approaches to this target molecule.

Retrosynthetic Approach A: Suzuki-Miyaura Coupling

A convergent and highly versatile approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy disconnects the target molecule at the C-C bond between the pyridine and benzene rings. This leads to a protected 3-halo-5-hydroxypyridine derivative and a suitable benzoic acid precursor, such as a boronic acid or ester. The hydroxyl and carboxylic acid functionalities will likely require protection to ensure compatibility with the reaction conditions.

Retrosynthetic Approach B: Pyridine Ring Construction

An alternative, more linear approach involves the construction of the 3,5-disubstituted pyridine ring from acyclic precursors. The Hantzsch pyridine synthesis, a classic and robust method, offers a potential route by condensing a β-ketoester, an aldehyde, and ammonia or an ammonia equivalent. The substituents on the final pyridine ring would then be further manipulated to yield the target molecule.

Synthetic Pathway I: Convergent Synthesis via Suzuki-Miyaura Coupling

This pathway is arguably the more flexible and widely applicable route, allowing for the late-stage introduction of diversity in either the pyridine or the benzoic acid fragment. The overall strategy involves the synthesis of a protected 3-halo-5-hydroxypyridine, followed by Suzuki-Miyaura coupling and subsequent deprotection steps.

Synthesis of Key Intermediate: 3-Bromo-5-hydroxypyridine

A common and readily accessible starting material for this pathway is 3-bromo-5-hydroxypyridine. Its synthesis can be achieved from 3-bromo-5-methoxypyridine via demethylation.[1][2]

Experimental Protocol: Demethylation of 3-Bromo-5-methoxypyridine

-

To a solution of 3-bromo-5-methoxypyridine (1 equivalent) in a suitable solvent such as glacial acetic acid, add hydrobromic acid (48%).[1][2]

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 16-24 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of approximately 6-7.[1]

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-hydroxypyridine.

-

Purify the crude product by recrystallization or column chromatography.

Protecting Group Strategies for the Hydroxyl Group

The free hydroxyl group on the pyridine ring can interfere with the Suzuki-Miyaura coupling reaction. Therefore, protection is a critical step. Several protecting groups can be considered, each with its own advantages and disadvantages.

| Protecting Group | Protection Reagent | Deprotection Conditions | Advantages | Disadvantages |

| Benzyl (Bn) | Benzyl bromide (BnBr), base (e.g., K2CO3) | Catalytic hydrogenation (H2, Pd/C)[3] | Stable to a wide range of conditions. | Requires hydrogenation for removal, which may not be compatible with other functional groups. |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) or acidic conditions (e.g., HCl in MeOH).[4][5] | Easily introduced and removed under mild conditions. | Can be labile under strongly acidic or basic conditions. |

Workflow for Protecting Group Application

Caption: Protection of 3-bromo-5-hydroxypyridine.

Suzuki-Miyaura Cross-Coupling Reaction

With the protected 3-bromo-5-hydroxypyridine in hand, the key C-C bond formation can be achieved via a Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid derivative of benzoic acid. To avoid potential complications with the free carboxylic acid, it is advisable to use a protected form, such as a methyl ester.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add the protected 3-bromo-5-hydroxypyridine (1 equivalent), 4-(methoxycarbonyl)phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand, and a base such as sodium carbonate or potassium carbonate (2-3 equivalents).[6][7][8]

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.[6][8]

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature ranging from 80 to 110 °C.[8][9]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the protected intermediate.

Deprotection Steps

The final steps of this pathway involve the removal of the protecting groups from the hydroxyl and carboxylic acid functionalities.

Workflow for Deprotection

Caption: Deprotection sequence to the final product.

Experimental Protocol: Ester Hydrolysis

-

Dissolve the protected intermediate in a mixture of methanol and water.

-

Add an excess of a base such as sodium hydroxide or lithium hydroxide.[1][10][11]

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the product with a suitable organic solvent.

Experimental Protocol: Hydroxyl Deprotection

-

For Benzyl Protecting Group: Dissolve the substrate in a suitable solvent like methanol or ethanol and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]

-

For TBDMS Protecting Group: Treat the silyl ether with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF, or with a mild acid like acetic acid in THF/water.[4][5]

Synthetic Pathway II: Pyridine Ring Construction via Hantzsch Synthesis

This classical approach offers a convergent method to construct the core pyridine ring with the desired substitution pattern. The Hantzsch synthesis involves a one-pot condensation of an aldehyde, a β-ketoester, and an ammonia source.[12][13][14]

Retrosynthetic Analysis for Hantzsch Approach

Caption: Retrosynthesis via Hantzsch pyridine synthesis.

Hantzsch Pyridine Synthesis

A plausible adaptation of the Hantzsch synthesis for this target would involve the condensation of an appropriately substituted aldehyde (carrying the benzoic acid precursor), a β-ketoester, and an ammonia source.

Proposed Reactants for Hantzsch Synthesis:

-

Aldehyde: 4-formylbenzonitrile or methyl 4-formylbenzoate. The nitrile or ester group serves as a precursor to the carboxylic acid.

-

β-Ketoester: A simple β-ketoester such as ethyl acetoacetate.

-

Nitrogen Source: Ammonium acetate or aqueous ammonia.

Experimental Protocol: Hantzsch Synthesis

-

In a suitable solvent such as ethanol or acetic acid, combine the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and the ammonia source (e.g., ammonium acetate, >1 equivalent).[13][15]

-

Heat the reaction mixture to reflux for several hours.

-

The initially formed dihydropyridine can be oxidized in situ or in a separate step using an oxidizing agent like nitric acid, manganese dioxide, or simply by exposure to air over a prolonged period to afford the aromatic pyridine ring.[14]

-

The resulting pyridine-3,5-dicarboxylate or dinitrile would then require further chemical manipulation.

Post-Hantzsch Modifications

The product from the Hantzsch synthesis would be a symmetrically substituted pyridine. To arrive at the target molecule, a series of transformations would be necessary:

-

Selective Hydrolysis and Decarboxylation: One of the ester or nitrile groups at the 3- or 5-position of the pyridine ring would need to be selectively hydrolyzed and then decarboxylated to introduce the hydrogen atom at one of these positions.

-

Introduction of the Hydroxyl Group: The remaining ester or nitrile group would need to be converted to a hydroxyl group. This is a non-trivial transformation and may require multiple steps, potentially involving a Curtius, Hofmann, or Lossen rearrangement to an amine, followed by diazotization and hydrolysis.

-

Hydrolysis of the Benzoic Acid Precursor: The nitrile or ester on the phenyl ring would need to be hydrolyzed to the carboxylic acid.

Given the complexity and potential for low yields in these post-synthesis modifications, the Hantzsch approach is likely less efficient and more challenging than the Suzuki-Miyaura coupling strategy for this specific target.

Alternative Synthetic Strategies: C-H Arylation

Direct C-H arylation of pyridines has emerged as a powerful and atom-economical method for the synthesis of biaryl compounds.[16][17][18] This approach could potentially offer a more direct route to this compound by coupling a 5-hydroxypyridine derivative directly with a 4-halobenzoic acid or its ester.

Conceptual C-H Arylation Reaction:

Caption: Conceptual C-H arylation approach.

This method often requires specific directing groups or relies on the inherent electronic properties of the pyridine ring to achieve regioselectivity. The development of a C-H arylation protocol for this specific substrate would likely require significant optimization of catalysts, ligands, and reaction conditions.

Comparative Analysis of Synthetic Pathways

| Feature | Suzuki-Miyaura Coupling Pathway | Hantzsch Synthesis Pathway |

| Convergence | Highly convergent. | Linear and less convergent. |

| Flexibility | Allows for late-stage diversification of both pyridine and benzoic acid fragments. | Less flexible; substituents are incorporated early in the synthesis. |

| Predictability | Generally predictable and well-established reaction. | Can be prone to side reactions and requires significant optimization. |

| Number of Steps | Fewer steps in the main bond-forming sequence. | Potentially more steps due to post-synthesis modifications. |

| Overall Yield | Likely to provide a higher overall yield. | Potentially lower overall yield due to the multi-step modification sequence. |

Conclusion

For the synthesis of this compound, the convergent approach utilizing a Suzuki-Miyaura cross-coupling reaction appears to be the most efficient and versatile strategy. This pathway benefits from the commercial availability of starting materials, the robustness of the key bond-forming reaction, and the flexibility to introduce structural modifications at a late stage. While the Hantzsch pyridine synthesis offers an alternative for constructing the core heterocyclic ring, the subsequent functional group manipulations required to reach the target molecule are likely to be challenging and may result in lower overall yields. The exploration of direct C-H arylation presents an exciting avenue for future research, potentially offering a more atom-economical route, though it would require dedicated methods development. Researchers and drug development professionals should consider the Suzuki-Miyaura pathway as the primary and most reliable method for accessing this compound and its analogs.

References

- Campeau, L.-C., et al. (2012). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 134(40), 16775–16783.

- Yamaguchi, J., et al. (2012). Palladium-Catalyzed C–H Arylation of Pyridines with Aryl Triflates. Chemistry Letters, 41(11), 1479–1481.

- Wang, D.-H., et al. (2010). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 132(36), 12783–12785.

- Google Patents. (1984). RU2155184C1 - Method of preparing benzoic acid.

- Chemical Communications. (2016). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines.

-

Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Retrieved from [Link]

- Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.

-

ResearchGate. (2023). Title Preparation of benzoic acid. Retrieved from [Link]

- Hung, S.-C., et al. (2000). Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Synlett, 2000(1), 115-117.

-

ResearchGate. (n.d.). Hantzsch Dihydropyridin-Synthese. Retrieved from [Link]

- Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(4), 1349–1357.

-

Reddit. (2023). Removal of TBDMS from a hydroxypyridine derivative. Retrieved from [Link]

-

ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

- Česnik, J., et al. (2012). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 17(7), 8464–8475.

- Arkat USA. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2008(16), 154-165.

- O'Duill, M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12246–12258.

-

Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]

- Chandrasekhar, S., et al. (2008). Chemoselective Deprotection of Triethylsilyl Ethers.

- Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines.

- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Google Patents. (1984). DE3245950A1 - Process for the preparation of substituted pyridines.

- Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (21), 3649–3676.

- Al-Mokhtar, M. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)

- Tanner, R. L., et al. (2016). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 57(38), 4286–4288.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Edwards, M. P., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28415-28419.

-

ResearchGate. (n.d.). 3-component synthesis of hydroxypyridine derivatives. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 4385-75-5 | 4-Pyridin-3-yl-benzoic acid. Retrieved from [Link]

-

AGTC. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

- Sanford, A. G., et al. (2017). Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. Journal of Medicinal Chemistry, 60(12), 5175–5182.

- MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(15), 4983.

- Journal of Chemical and Pharmaceutical Research. (2013). A facile one-pot synthesis of tetrahydrodibenzo[a,i]phenanthridines and novel hexahydrodicyclopenta[b,d]pyridines. Journal of Chemical and Pharmaceutical Research, 5(12), 120-125.

- Shimizu, H., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642.

-

ResearchGate. (2013). A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. homework.study.com [homework.study.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. chemtube3d.com [chemtube3d.com]

- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 15. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]

- 18. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Structural Analysis and Characterization of 4-(5-hydroxypyridin-3-yl)benzoic acid

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of the novel biaryl compound, 4-(5-hydroxypyridin-3-yl)benzoic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and physicochemical properties is paramount. This document outlines a prospective analytical workflow, grounded in established methodologies for analogous compounds, to ensure robust and reliable characterization. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and interpret predicted data based on the constituent aromatic systems. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities.

Introduction and Rationale

The biaryl motif is a privileged scaffold in drug discovery, offering a rigid framework for the precise spatial orientation of pharmacophoric features. The title compound, this compound, combines the functionalities of a benzoic acid, a known structural alert in many bioactive molecules, with a hydroxypyridine moiety, a versatile hydrogen bond donor and acceptor. This unique combination suggests potential applications as a modulator of protein-protein interactions, a metal-chelating agent, or a precursor for novel polymers.

Given the absence of extensive literature on this specific molecule, this guide will serve as a predictive and methodological resource. The analytical strategies described herein are based on established principles and data from closely related analogs, such as 4-substituted benzoic acids and 3,5-disubstituted pyridines.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

A highly efficient and versatile method for the synthesis of biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This approach is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2]

The proposed synthesis of this compound would involve the coupling of 4-carboxyphenylboronic acid with a suitable 3-halo-5-hydroxypyridine derivative (e.g., 3-bromo-5-hydroxypyridine).

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 4-carboxyphenylboronic acid (1.0 eq), 3-bromo-5-hydroxypyridine (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup. Acidify the aqueous layer to precipitate the product.

-

Collect the crude product by filtration and purify by recrystallization or column chromatography.

Diagram of Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, the following signals are predicted:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift.[3] |

| ~9.8 | Broad Singlet | 1H | -OH | The phenolic proton is expected to be a broad singlet, exchangeable with D₂O. |

| ~8.5 | Singlet | 1H | H-2 (Pyridine) | This proton is adjacent to the nitrogen atom and is expected to be deshielded. |

| ~8.3 | Singlet | 1H | H-6 (Pyridine) | Similar to H-2, this proton is deshielded by the adjacent nitrogen. |

| ~8.1 | Doublet | 2H | H-2', H-6' (Benzoic Acid) | Protons ortho to the carboxylic acid group will appear as a doublet.[4][5] |

| ~7.8 | Doublet | 2H | H-3', H-5' (Benzoic Acid) | Protons meta to the carboxylic acid group and ortho to the pyridine ring will appear as a doublet. |

| ~7.5 | Singlet | 1H | H-4 (Pyridine) | This proton is situated between two other protons on the pyridine ring. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded.[6] |

| ~155 | C-5 (Pyridine) | The carbon bearing the hydroxyl group will be shifted downfield. |

| ~145 | C-3 (Pyridine) | The carbon attached to the benzoic acid ring. |

| ~140 | C-2, C-6 (Pyridine) | Carbons adjacent to the nitrogen atom. |

| ~135 | C-4' (Benzoic Acid) | The carbon attached to the pyridine ring. |

| ~130 | C-2', C-6' (Benzoic Acid) | Carbons ortho to the carboxylic acid group.[7] |

| ~128 | C-1' (Benzoic Acid) | The carbon ipso to the carboxylic acid group. |

| ~125 | C-3', C-5' (Benzoic Acid) | Carbons meta to the carboxylic acid group. |

| ~120 | C-4 (Pyridine) | The remaining carbon on the pyridine ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire the spectrum using a standard proton-decoupled pulse sequence.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain insight into its fragmentation pattern, which can further support the proposed structure.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the compound.

-

Decarboxylation: A prominent fragment resulting from the loss of CO₂ (44 Da) from the molecular ion is expected, a characteristic fragmentation of benzoic acids.[8][9]

-

Loss of CO: Further fragmentation may involve the loss of CO (28 Da).[9]

-

Pyridine and Benzene Ring Fragments: Fragments corresponding to the individual aromatic rings are also anticipated.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Acquire the spectrum in both positive and negative ion modes.

-

The accurate mass measurement will allow for the determination of the elemental composition.

Diagram of Key Analytical Techniques

Caption: Core analytical techniques for structural characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3200 (broad) | O-H stretch | Phenol |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch | Aromatic Rings |

| ~1300 | C-O stretch | Carboxylic Acid/Phenol |

The broad O-H stretch of the carboxylic acid is a highly characteristic feature.[10] The presence of both a carboxylic acid and a phenolic hydroxyl group will likely result in a very broad absorption band in the high-frequency region of the spectrum.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Prepare the sample as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Physicochemical Properties

A preliminary assessment of the physicochemical properties of this compound is crucial for its handling, formulation, and potential applications.

| Property | Predicted Value/Characteristic | Rationale |

| Melting Point | High (>200 °C) | The presence of strong intermolecular hydrogen bonding from the carboxylic acid and hydroxyl groups will lead to a high melting point. For comparison, 4-(pyridin-3-yl)benzoic acid has a melting point of 271-274 °C.[11] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The polar functional groups will impart some water solubility, but the two aromatic rings will limit it. Solubility is expected to increase in basic aqueous solutions due to the deprotonation of the carboxylic acid and phenol. |

| pKa | Two pKa values are expected: one for the carboxylic acid (~4-5) and one for the phenol (~9-10). | The pKa of the carboxylic acid will be similar to that of benzoic acid, while the pKa of the phenol will be influenced by the electron-withdrawing nature of the pyridine ring. |

Conclusion

While no experimental data currently exists for this compound, this technical guide provides a robust and scientifically grounded framework for its synthesis and comprehensive characterization. By leveraging established methodologies such as Suzuki-Miyaura cross-coupling for its synthesis and a suite of powerful analytical techniques including NMR, MS, and IR spectroscopy, researchers can confidently elucidate its structure and define its physicochemical properties. The predictive data and detailed protocols within this document serve as a valuable resource for scientists and developers working with this and other novel biaryl compounds, ensuring a rigorous and efficient approach to their scientific investigation.

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Dandepally, S. R., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 155-166.

- Al-Amin, M., & Roth, H. J. (2009). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.

- Billingsley, K. L., & Buchwald, S. L. (2007). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 129(11), 3358–3366.

- Wang, Y., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(21), e8895.

-

Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

- The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Pihlaja, K., & Kleinpeter, E. (1994). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 32(5), 272-274.

-

Filo. (2025). How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown bel..). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid... [Image]. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Image]. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-(phenylazo)-. Retrieved from [Link]

- Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1096.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown bel.. [askfilo.com]

- 4. 4-Formylbenzoic acid(619-66-9) 1H NMR [m.chemicalbook.com]

- 5. 4-Acetylbenzoic acid(586-89-0) 1H NMR [m.chemicalbook.com]

- 6. faculty.fiu.edu [faculty.fiu.edu]

- 7. researchgate.net [researchgate.net]

- 8. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 4-PYRIDIN-3-YL-BENZOIC ACID CAS#: 4385-75-5 [chemicalbook.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(5-hydroxypyridin-3-yl)benzoic acid

Introduction

4-(5-hydroxypyridin-3-yl)benzoic acid is a bifunctional organic molecule featuring a benzoic acid moiety linked to a 3-hydroxypyridine ring. This unique combination of a carboxylic acid, a phenolic group, and a heterocyclic aromatic system makes it a compound of significant interest in medicinal chemistry and materials science. Its structural complexity necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth exploration of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the structural elucidation of this target molecule. We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and present an expert interpretation of the expected spectral data.

Molecular Structure and Synthesis Strategy

A logical approach involves the coupling of 4-carboxyphenylboronic acid with a protected 3-bromo-5-hydroxypyridine . The hydroxyl group on the pyridine ring must be protected (e.g., as a methoxymethyl (MOM) ether or tert-butyldimethylsilyl (TBDMS) ether) to prevent side reactions under the basic conditions of the coupling. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), and requires a base like potassium carbonate. The final step involves the deprotection of the hydroxyl group under acidic conditions to yield the target compound.

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Part 1: Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Expertise & Experience: The Rationale Behind Method Selection

For a molecule like this compound, which possesses both acidic (carboxylic acid, phenol) and basic (pyridine nitrogen) functional groups, Electrospray Ionization (ESI) is the premier choice. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak, which is critical for confirming the molecular weight. It can be run in both positive and negative ion modes.

-

Positive Ion Mode ([M+H]⁺): The pyridine nitrogen is a primary site for protonation. This mode is excellent for confirming the molecular mass.

-

Negative Ion Mode ([M-H]⁻): The carboxylic acid and phenolic hydroxyl groups are readily deprotonated. The resulting carboxylate or phenoxide is highly stable. This mode is often more sensitive for acidic compounds and can yield informative fragmentation patterns.[1]

High-Resolution Mass Spectrometry (HRMS), often coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, is strongly recommended. HRMS provides a highly accurate mass measurement (typically to four or five decimal places), which allows for the unambiguous determination of the elemental formula, a cornerstone of trustworthy structural confirmation.

Protocol: High-Resolution ESI-MS

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent. A mixture of methanol or acetonitrile with a small amount of water (e.g., 1:1) is typically effective.

-

Instrument Setup (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Negative.

-

Capillary Voltage: Set between 2.5 and 3.5 kV.[2]

-

Sampling Cone Voltage: 20-30 V. This can be optimized to control in-source fragmentation.

-

Analyzer: TOF or Orbitrap.

-

Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and any relevant fragments.

-

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and high-quality spectrum.

-

MS/MS Analysis (for fragmentation): Select the [M-H]⁻ parent ion (predicted at m/z 198.05) for collision-induced dissociation (CID). Apply a ramped collision energy (e.g., 10-40 eV) to generate a fragmentation spectrum. This is crucial for validating the connectivity of the pyridine and benzoic acid rings.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₁₂H₉NO₃. The monoisotopic mass is 215.0582 g/mol .

| Ion Species | Calculated m/z | Expected Observation |

| [M-H]⁻ | 214.0510 | Base Peak in Negative ESI-MS. Confirms molecular weight. |

| [M+H]⁺ | 216.0655 | Base Peak in Positive ESI-MS. Confirms molecular weight. |

| [M+Na]⁺ | 238.0475 | Often observed as an adduct in positive mode. |

Predicted MS/MS Fragmentation of [M-H]⁻ at m/z 214.05:

-

Loss of CO₂ (44 Da): A characteristic fragmentation of carboxylates, leading to a fragment at m/z 170.06 . This confirms the presence of the benzoic acid group.

-

Loss of H₂O (18 Da): A potential loss from the hydroxyl group, leading to a fragment at m/z 196.04 .

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Expertise & Experience: Interpreting the Vibrational Landscape

The IR spectrum of this molecule will be rich with information due to its multiple functional groups. The key is to look for characteristic, high-intensity bands and understand how intramolecular interactions, like hydrogen bonding, influence their position and shape. For solid samples, Attenuated Total Reflectance (ATR) is the modern, preferred method over traditional KBr pellets as it requires minimal sample preparation and provides high-quality, reproducible data.

Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Apply pressure to the sample using the instrument's clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition: Co-add 16 to 32 scans over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a baseline correction and label the major peaks.

Predicted Infrared (IR) Absorption Bands

The spectrum will be dominated by features from the hydroxyl and carbonyl groups.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance & Rationale |

| 3300–2500 | O-H Stretch (Carboxylic Acid) | Very broad, strong band. The immense broadening is due to strong intermolecular hydrogen bonding between carboxylic acid dimers.[3][4] |

| ~3200 | O-H Stretch (Phenolic) | Broad, medium intensity. This peak will likely be superimposed on the broad carboxylic acid O-H stretch. |

| ~3050 | C-H Stretch (Aromatic) | Medium to weak, sharp peaks. |

| ~1700-1680 | C=O Stretch (Carboxylic Acid) | Very strong, sharp peak. Its position indicates conjugation with the aromatic ring.[3][5] |

| 1610, 1580, 1480 | C=C & C=N Stretch (Aromatic Rings) | Multiple sharp bands of medium to strong intensity, characteristic of the pyridine and benzene rings.[6][7] |

| ~1300 | C-O Stretch / O-H Bend | Medium intensity bands associated with the carboxylic acid and phenol groups. |

| ~900-650 | C-H Out-of-Plane Bending | Bands in this "fingerprint region" can help confirm the substitution patterns on the aromatic rings. |

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C nuclei, a complete structural assignment can be made.

Expertise & Experience: Solvent Choice and 2D NMR

The choice of solvent is critical. The compound's poor solubility in non-polar solvents like CDCl₃ necessitates the use of a polar, aprotic solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the ideal choice because it will solubilize the compound and its labile protons (–OH and –COOH) will be observable as broad singlets, which can be confirmed by D₂O exchange.

While 1D ¹H and ¹³C spectra are foundational, a suite of 2D NMR experiments is required for an authoritative and self-validating assignment.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent on the carbon skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the pyridine and benzoic acid fragments across the C-C single bond.

Caption: A self-validating workflow for NMR structural elucidation.

Protocol: NMR Data Acquisition (400 MHz or higher)

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

-

¹H NMR: Acquire a standard proton spectrum. The spectral window should be from 0 to 14 ppm to include the acidic proton. Obtain high signal-to-noise.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) will be needed due to the lower natural abundance of ¹³C.

-

2D Experiments: Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets.

-

D₂O Exchange: After acquiring the initial spectra, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals for the -COOH and phenolic -OH protons will disappear, confirming their assignment.

Predicted NMR Spectral Data (in DMSO-d₆)

(Note: A visual representation of the numbered molecule would be inserted here for clarity in a full whitepaper.)

Structure for Numbering: The benzoic acid ring carbons are C1-C6 (C1 attached to pyridine, C4 is COOH). The pyridine ring carbons are C1'-C5' (C3' attached to benzene, C5' has the OH). Protons are numbered according to the carbon they are attached to.

¹H NMR (Predicted)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) | Rationale |

| H-2, H-6 | ~8.1 | d | ~8.0 | Protons ortho to the electron-withdrawing pyridine ring. |

| H-3, H-5 | ~7.9 | d | ~8.0 | Protons ortho to the electron-withdrawing COOH group. |

| H-2' | ~8.8 | d | ~2.0 | Pyridine proton adjacent to N, deshielded. |

| H-4' | ~7.6 | t | ~2.0 | Pyridine proton coupled to H-2' and H-6'. |

| H-6' | ~8.4 | d | ~2.0 | Pyridine proton deshielded by N and ortho to the aryl substituent. |

| 5'-OH | ~9.5-10.5 | br s | - | Phenolic proton, broad due to exchange. Disappears with D₂O. |

| COOH | ~12.5-13.5 | br s | - | Most downfield signal. Carboxylic acid proton, very broad. Disappears with D₂O.[8] |

¹³C NMR (Predicted)

| Carbon | Predicted δ (ppm) | Rationale |

| C-1 | ~140 | Aromatic C attached to another ring. |

| C-2, C-6 | ~128 | Aromatic CH ortho to the pyridine substituent. |

| C-3, C-5 | ~130 | Aromatic CH ortho to the COOH group. |

| C-4 | ~132 | Aromatic C attached to COOH. |

| C-2' | ~148 | Pyridine C adjacent to N. |

| C-3' | ~135 | Pyridine C attached to the benzene ring. |

| C-4' | ~125 | Pyridine CH. |

| C-5' | ~155 | Pyridine C attached to the -OH group (deshielded). |

| C-6' | ~145 | Pyridine C adjacent to N. |

| COOH | ~167 | Carboxylic acid carbonyl carbon. [8] |

Conclusion

The structural elucidation of this compound is a clear demonstration of the synergy between modern spectroscopic techniques. High-resolution mass spectrometry authoritatively confirms the compound's elemental composition. Infrared spectroscopy provides a rapid and definitive fingerprint of its key functional groups, particularly the carboxylic acid and hydroxyl moieties. Finally, a comprehensive suite of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of the proton and carbon skeleton, validating the connectivity between the two aromatic rings. This guide provides the protocols and expert-level interpretation necessary for researchers to confidently synthesize and characterize this valuable molecule.

References

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

-

Accent Journal of Economics Ecology & Engineering. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

-

TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]

-

MassBank. (2009). 4-Hydroxybenzoic acid; LC-ESI-QTOF; MS2. Retrieved from [Link]

Sources

- 1. vuir.vu.edu.au [vuir.vu.edu.au]

- 2. massbank.eu [massbank.eu]

- 3. researchgate.net [researchgate.net]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 7. tsijournals.com [tsijournals.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility Profile of 4-(5-hydroxypyridin-3-yl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Foreword: Charting the Course for a Novel Moiety

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with aqueous solubility standing as a paramount gatekeeper to bioavailability and therapeutic efficacy. This guide focuses on 4-(5-hydroxypyridin-3-yl)benzoic acid, a novel molecule of interest whose potential is intrinsically linked to its behavior in various solvent systems.

Due to the novelty of this compound, publicly available, extensive solubility data is scarce. Therefore, this document is structured not as a retrospective data summary, but as a prospective, in-depth methodological guide. It is designed for researchers, formulation scientists, and drug development professionals, providing the theoretical framework and actionable, field-proven protocols required to comprehensively determine the solubility profile of this, or any similar, NCE. We will delve into the causality behind experimental choices, ensuring that the described workflows are robust, self-validating, and grounded in authoritative standards.

Physicochemical Landscape of this compound

A molecule's structure is the blueprint for its physical behavior. An expert analysis of this compound reveals a complex, amphiphilic molecule with multiple ionizable functional groups that will dictate its solubility.

-

Carboxylic Acid Group (-COOH): This acidic moiety, with an expected pKa similar to benzoic acid (pKa ~4.2), will be predominantly ionized (deprotonated) at pH values above its pKa, forming a highly polar carboxylate anion (-COO⁻). This dramatically increases aqueous solubility in neutral to alkaline conditions.

-

Phenolic Hydroxyl Group (-OH): The hydroxyl group on the pyridine ring is also acidic, though significantly weaker than the carboxylic acid (typical phenol pKa ~10). It will be largely unionized in the physiological pH range but can contribute to hydrogen bonding with protic solvents.

-

Pyridinyl Nitrogen: The nitrogen atom in the pyridine ring is basic (pKa of pyridine ~5.2). It will be predominantly ionized (protonated) at pH values below its pKa, forming a pyridinium cation. This will enhance solubility in acidic media.

This trifecta of functional groups means that this compound is a zwitterionic compound, capable of carrying both positive and negative charges. Its solubility will, therefore, be profoundly dependent on the pH of the medium, likely exhibiting a "U-shaped" profile with a point of minimum solubility (the isoelectric point) where the net charge is zero.

The Cornerstone of Solubility Assessment: Experimental Design

The determination of a compound's solubility is not a singular measurement but a comprehensive profile. The choice of methodology is critical and must align with the intended application of the data. For drug development, thermodynamic equilibrium solubility is the "gold standard" as it represents the true saturation point of a solution, which is essential for accurate formulation and biopharmaceutical classification.[1]

The International Council for Harmonisation (ICH) M9 guidelines provide a clear regulatory framework for these studies, particularly for Biopharmaceutics Classification System (BCS)-based biowaivers.[2][3] Key conditions include evaluating solubility across a pH range of 1.2 to 6.8 at a physiologically relevant temperature of 37 ± 1°C.[3]

Below is a logical workflow for the comprehensive solubility assessment of our target compound.

Caption: Workflow for Comprehensive Solubility Characterization.

Authoritative Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols grounded in established scientific practice and regulatory expectations.

Protocol: pKa Determination by Potentiometric Titration

Causality: Determining the pKa values is a mandatory prerequisite for understanding the pH-solubility profile. Potentiometric titration is a highly accurate method for this purpose, directly measuring the pH changes of a solution as a titrant is added.[4][5][6] This allows for the precise identification of the inflection points corresponding to the pKa values of the acidic and basic functional groups.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at 37°C.[6]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound to prepare a solution of known concentration (e.g., 1-5 mM).[6] If aqueous solubility is too low, a co-solvent system (e.g., methanol-water) may be used, and the aqueous pKa is then determined by extrapolation using the Yasuda-Shedlovsky method.[5]

-

Titration (Acidic pKa):

-

Place the sample solution in a jacketed beaker maintained at 37°C.

-

Begin titrating with a standardized solution of sodium hydroxide (NaOH, e.g., 0.1 M) in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence point.

-

-

Titration (Basic pKa):

-

Prepare a fresh sample solution.

-

Titrate with a standardized solution of hydrochloric acid (HCl, e.g., 0.1 M), following the same procedure as in step 3.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, use the first or second derivative of the titration curve to precisely locate the equivalence points.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

Causality: The shake-flask method is universally recognized as the definitive "gold standard" for measuring thermodynamic equilibrium solubility.[1][7] By ensuring an excess of the solid compound is present and allowing sufficient time for equilibrium to be reached, this method measures the true saturation concentration, avoiding the overestimation that can occur with kinetic methods.[7]

Methodology:

-

Media Preparation: Prepare aqueous buffers according to ICH M9 guidelines: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[3] Also prepare a buffer at the determined isoelectric point (point of minimum solubility) of the compound.

-

Sample Addition: Add an excess amount of solid this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment. This confirms that equilibrium with the solid phase is being measured.

-

Incubation: Add a precise volume of each buffer to the vials (in triplicate for each pH condition).[8] Seal the vials tightly and place them in an orbital shaker or rotating wheel within a temperature-controlled chamber at 37 ± 1°C.[2]

-

Equilibration: Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[9] It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, thereby validating that equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at 37°C to let the excess solid settle. Carefully withdraw a sample from the supernatant. Immediately separate the liquid from any remaining solid particles using either centrifugation at high speed or filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).[10] This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

-

Quantification:

-

Dilute the clarified supernatant with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound using a pre-validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[11]

-

Quantify the concentration against a standard calibration curve prepared with the same compound.

-

-

pH Verification: Measure the final pH of each solution after the experiment to ensure the buffer capacity was maintained.[3]

Data Presentation and Interpretation

Effective data visualization is key to understanding the compound's behavior. The results from the shake-flask experiments should be compiled into a clear, concise table.

Table 1: Hypothetical Equilibrium Solubility of this compound at 37°C

| Buffer pH (Initial) | Final pH | Mean Solubility (mg/mL) | Standard Deviation | Solubility Classification |

| 1.2 | 1.21 | 5.5 | 0.15 | Highly Soluble |

| 3.5 (pI) | 3.52 | 0.08 | 0.01 | Sparingly Soluble |

| 4.5 | 4.51 | 0.9 | 0.05 | Slightly Soluble |

| 6.8 | 6.79 | 12.8 | 0.40 | Freely Soluble |

Note: Data are hypothetical and for illustrative purposes only. Solubility classification is based on USP definitions.

Interpreting the Profile

The hypothetical data illustrate the expected zwitterionic nature of the compound.

-

At pH 1.2: The pyridine nitrogen is protonated, and the carboxylic acid is largely unionized. The positive charge enhances solubility.

-

At pH 3.5 (Isoelectric Point): This is the hypothetical pH of minimum solubility, where the net molecular charge is close to zero, minimizing interactions with the polar water molecules.

-

At pH 6.8: The carboxylic acid is fully deprotonated (negatively charged), while the pyridine is unionized. This anionic form leads to a dramatic increase in aqueous solubility.

The relationship between the solvent's properties and the solute's structure is fundamental to solubility. This can be visualized to guide formulation efforts.

Caption: Predicted Solubility based on Solvent Polarity.

Conclusion and Forward Outlook

This guide provides a comprehensive, authoritative framework for determining the complete solubility profile of this compound. By adhering to these methodologically sound and scientifically justified protocols, researchers can generate the high-quality, reliable data essential for all subsequent stages of drug development. The pH-dependent and solvent-specific solubility data will directly inform critical decisions in formulation design, from selecting excipients for an oral solid dosage form to developing a parenteral solution. Understanding this fundamental property is the first and most critical step in unlocking the full therapeutic potential of this promising new chemical entity.

References

-

Štěpánková, K., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available at: [Link]

-

Kramer, S., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Kramer, S., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Hate, S. S., et al. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). Available at: [Link]

-